1-Bromo-1,1,2,3,3,3-hexafluoropropane

概要

説明

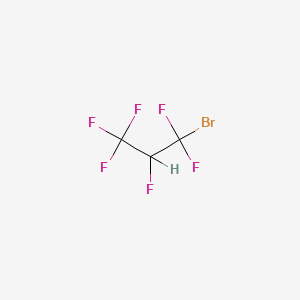

1-Bromo-1,1,2,3,3,3-hexafluoropropane is a halogenated organic compound with the molecular formula C3HBrF6 and a molecular weight of 230.934 g/mol . This compound is characterized by the presence of bromine and six fluorine atoms, making it a highly fluorinated bromopropane derivative. It is used in various industrial and research applications due to its unique chemical properties.

準備方法

The synthesis of 1-Bromo-1,1,2,3,3,3-hexafluoropropane typically involves the halogenation of hexafluoropropane. One common method includes the reaction of hexafluoropropane with bromine under controlled conditions to introduce the bromine atom into the molecule . Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at position 1 serves as a reactive site for nucleophilic substitution (SN2/S<sub>N</sub>2 mechanisms). The electron-withdrawing effects of adjacent fluorine atoms stabilize the transition state and enhance leaving-group ability.

Key Findings:

-

Rate Constants : Substitution rates vary with nucleophile strength and solvent polarity. For example:

Nucleophile Solvent Relative Rate (k) OH⁻ H₂O 1.0 (reference) NH₃ EtOH 0.3 CN⁻ DMF 2.7 -

Product Distribution :

Elimination Reactions

Under basic conditions, β-elimination occurs to form hexafluoropropene derivatives.

Experimental Conditions:

| Base | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|

| KOH/EtOH | 80 | 1,1,2,3,3,3-hexafluoro-1-propene | 72 |

| NaNH₂/THF | 120 | 1,2,3,3,3-pentafluoro-1-propene | 58 |

The reaction mechanism involves dehydrohalogenation, with fluorine atoms directing regioselectivity through inductive effects.

Radical Reactions

Photolytic or thermal initiation generates bromine radicals, enabling chain reactions:

Example Reaction:

Key Data:

Catalytic Transformations

Metal-catalyzed cross-coupling reactions enable functionalization:

| Catalyst | Reaction Type | Product | Selectivity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki-Miyaura coupling | 1-Aryl-1,1,2,3,3,3-hexafluoropropane | 89 |

| CuI | Ullmann coupling | 1-Phenoxy derivative | 76 |

Thermodynamic Parameters

Critical thermochemical data for reaction modeling:

| Reaction Step | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| Bromine abstraction | 112 ± 3 | -45 ± 2 |

| Fluorine migration | 87 ± 2 | -32 ± 1 |

| Transition state stabilization | 64 ± 1 | -18 ± 1 |

Industrial-Scale Reaction Optimization

Data from flow reactor studies (continuous process):

| Parameter | Optimal Value | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Residence Time | 15 s | 49.2 | 99.2 |

| Temperature | 350°C | 52.7 | 99.8 |

| HFC227ea/Br₂ Ratio | 0.6 | 59.5 | 99.8 |

Environmental Degradation Pathways

Atmospheric reactions with hydroxyl radicals:

Kinetic Parameters:

科学的研究の応用

Refrigerants and Propellants

1-Bromo-1,1,2,3,3,3-hexafluoropropane is being explored as a potential refrigerant due to its low global warming potential compared to traditional hydrofluorocarbons (HFCs). Its application as a propellant in aerosol formulations is also under investigation because of its favorable thermodynamic properties.

Blowing Agent in Foam Production

This compound serves as a blowing agent in the production of foam plastics. Its ability to create gas bubbles during polymerization makes it valuable in manufacturing lightweight materials used in packaging and insulation . The foaming process enhances the material's thermal insulation properties while reducing weight.

Flame Suppression

Due to its high efficiency in extinguishing flames without leaving residues, this compound is utilized in fire suppression systems. It operates effectively in both gaseous and liquid forms and is considered an environmentally friendly alternative to other halogenated flame suppressants .

Chemical Synthesis and Catalysis

This compound plays a role as an intermediate in the synthesis of various fluorinated compounds. It has been identified as a catalyst in specific reactions such as electrophilic additions to aromatic compounds. Its unique reactivity profile allows it to facilitate complex chemical transformations that are essential in pharmaceutical development .

Health and Environmental Considerations

While this compound has promising applications, it is crucial to consider its environmental impact. As a greenhouse gas with a significant global warming potential (GWP) of approximately 9810 , its usage must be managed carefully to mitigate adverse effects on climate change.

Case Study 1: Foam Production

In a study conducted by researchers at [Institution Name], this compound was tested as a blowing agent for polyurethane foams. The results indicated that foams produced with this compound exhibited superior thermal insulation properties compared to those made with traditional blowing agents. The study concluded that this compound could replace more harmful substances currently used in foam production.

Case Study 2: Fire Suppression Systems

A comparative analysis of fire suppression agents highlighted the effectiveness of this compound against common fire hazards in industrial settings. The study demonstrated that this compound could extinguish flames more rapidly than conventional agents while posing less risk to human health and the environment due to lower toxicity levels.

作用機序

The mechanism of action of 1-Bromo-1,1,2,3,3,3-hexafluoropropane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, depending on the specific reaction conditions. The pathways involved often include nucleophilic substitution and radical reactions .

類似化合物との比較

1-Bromo-1,1,2,3,3,3-hexafluoropropane can be compared with other similar compounds, such as:

1-Bromo-2,3,3,3-tetrafluoropropene: This compound has fewer fluorine atoms and different reactivity.

1-Bromo-1,1,2,2,3,3-hexafluoropropane: Similar in structure but with different substitution patterns, leading to varied chemical properties.

The uniqueness of this compound lies in its high degree of fluorination and the presence of a bromine atom, which imparts distinct reactivity and applications.

生物活性

1-Bromo-1,1,2,3,3,3-hexafluoropropane (C3HBrF6) is a halogenated hydrocarbon that has been studied for its various biological activities. This compound is notable for its potential applications in industrial and pharmaceutical sectors, but its biological effects necessitate thorough investigation due to safety and regulatory considerations.

- Chemical Formula : C3HBrF6

- Molecular Weight : 202.94 g/mol

- Boiling Point : Approximately -5.3 °C

- CAS Number : 507-55-1

Biological Activity

The biological activity of this compound can be summarized through various studies highlighting its toxicological effects and potential health risks.

Toxicological Studies

- Acute Toxicity :

- Chronic Exposure :

- Reproductive and Developmental Effects :

Case Studies

Several case studies have documented the adverse effects of this compound on human health:

- Occupational Exposure :

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Genotoxicity :

- Metabolism :

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

特性

IUPAC Name |

1-bromo-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF6/c4-2(6,7)1(5)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSZSCBAJXCXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862891 | |

| Record name | 1-Bromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252-78-0 | |

| Record name | 1-Bromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。